![molecular formula C14H14N2O4 B2559465 N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1903540-04-4](/img/structure/B2559465.png)

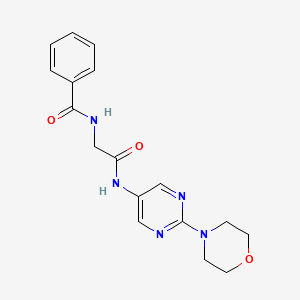

N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Isoxazoles can be synthesized through various methods. One of the main methods is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Molecular Structure Analysis

The isoxazole ring contains a labile N–O bond capable of cleavage, which allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Applications De Recherche Scientifique

Enzyme Inhibition

Isoxazole-containing compounds, including those structurally related to "N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide," have shown potent inhibitory activity against various human carbonic anhydrase isoforms. These enzymes are involved in critical physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma and neuropathic pain. For instance, derivatives synthesized from benzenesulfonamide and isoxazole have exhibited excellent inhibition against human carbonic anhydrase II, a target for antiglaucoma drugs, and human carbonic anhydrase VII, a target for anti-neuropathic pain treatments (C. Altug et al., 2017).

Antimicrobial Activity

Another application of isoxazole and benzothiazole derivatives is in the development of novel antibacterial agents. For example, specific analogs have shown promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells. This suggests potential for these compounds in treating bacterial infections (M. Palkar et al., 2017).

Antitumor and Antiviral Activities

Research on benzothiazole and benzoxazole derivatives has also identified compounds with antitumor and antiviral activities. Some synthesized compounds were tested and showed moderate to significant activities against breast cancer cell lines and the influenza A virus (H5N1), highlighting their potential as therapeutic agents in oncology and virology (A. Hebishy et al., 2020).

Material Science Applications

In the field of materials science, polyamic acids containing benzothiazole and benzoxazole groups have been synthesized and applied in sensor technology, specifically for detecting hydrogen peroxide. This application is crucial in developing biosensors for medical diagnostics and environmental monitoring (M. Hua et al., 2011).

Orientations Futures

Given the wide range of biological activities associated with isoxazole derivatives, many researchers worldwide are engaged in the development of pharmacologically active agents bearing the isoxazole ring . This suggests that there is significant potential for future research and development in this area.

Propriétés

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c17-14(15-5-1-2-10-7-16-20-8-10)11-3-4-12-13(6-11)19-9-18-12/h3-4,6-8H,1-2,5,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPWQKXMSZDICG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCCC3=CON=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2559383.png)

![(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2559388.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2559389.png)

![N-(3-acetylphenyl)-2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559395.png)

![3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2559396.png)

![2-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2559402.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2559403.png)

![N-(2,5-Dimethyl-phenyl)-2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B2559404.png)

methanamine](/img/structure/B2559405.png)